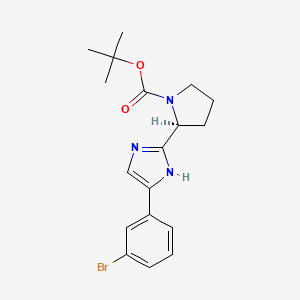

(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13830170

Molecular Formula: C18H22BrN3O2

Molecular Weight: 392.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22BrN3O2 |

|---|---|

| Molecular Weight | 392.3 g/mol |

| IUPAC Name | tert-butyl (2S)-2-[5-(3-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-5-8-15(22)16-20-11-14(21-16)12-6-4-7-13(19)10-12/h4,6-7,10-11,15H,5,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1 |

| Standard InChI Key | AUQUYGCBKMQGCL-HNNXBMFYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC(=CC=C3)Br |

| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₈H₂₂BrN₃O₂ and a molecular weight of 392.3 g/mol . Its IUPAC name is tert-butyl (2S)-2-[4-(3-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate. Key identifiers include:

-

SMILES: CC(C)(C)OC(=O)N1CCC@HC2=NC=C(N2)C3=CC(=CC=C3)Br

Physical Properties

-

Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves multi-step reactions, often starting from enantiomerically pure pyrrolidine precursors. A representative pathway includes:

-

Imidazole Ring Formation: Condensation of a pyrrolidine-2-carbaldehyde derivative with glyoxal and ammonia to form the imidazole core .

-

Bromophenyl Introduction: Suzuki-Miyaura coupling using 3-bromophenylboronic acid and a palladium catalyst .

-

Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate .

Table 1: Representative Synthesis Conditions

Stereochemical Control

The (S)-configuration at the pyrrolidine C2 position is achieved using chiral starting materials or enzymatic resolution . X-ray crystallography of analogous compounds confirms the spatial arrangement of substituents .

Structural and Spectroscopic Analysis

Key Structural Features

-

Pyrrolidine Ring: Adopts a puckered conformation, with the Boc group in an equatorial position .

-

Imidazole Substituents: The 3-bromophenyl group at C4 and a hydrogen-bond donor at N1 influence molecular packing.

-

Chirality: The (S)-configuration governs interactions with biological targets.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 6.95 (s, 1H, imidazole-H), 4.90–4.71 (m, 1H, pyrrolidine-H), 1.46–1.10 (m, 9H, Boc-CH₃) .

-

MS (ESI): m/z 393.1 [M+H]⁺.

Applications in Drug Discovery

Biological Activity

-

Kinase Inhibition: The imidazole-pyrrolidine scaffold shows affinity for ATP-binding pockets in kinases.

-

Antimicrobial Potential: Bromophenyl derivatives exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Drug Intermediate Utility

-

Functionalization Sites: The bromine atom enables cross-coupling reactions (e.g., Heck, Sonogashira) for diversity-oriented synthesis .

-

Boc Deprotection: Yields primary amines for further derivatization .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume